molecular formula C8H8ClNO3 B3040234 Methyl 3-chloro-6-methoxypyridine-2-carboxylate CAS No. 175965-91-0

Methyl 3-chloro-6-methoxypyridine-2-carboxylate

Cat. No.: B3040234
CAS No.: 175965-91-0
M. Wt: 201.61 g/mol
InChI Key: XTYHECRMLVOHHG-UHFFFAOYSA-N
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Description

Methyl 3-chloro-6-methoxypyridine-2-carboxylate is a chemical compound with the molecular formula C8H8ClNO3 and a molecular weight of 201.61 g/mol . It is a derivative of pyridine, characterized by the presence of a chloro group at the 3-position, a methoxy group at the 6-position, and a carboxylate ester at the 2-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of Methyl 3-chloro-6-methoxypyridine-2-carboxylate typically involves the chlorination of 6-methoxypyridine-2-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl2) for chlorination and methanol (CH3OH) for esterification . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-chloro-6-methoxypyridine-2-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-chloro-6-methoxypyridine-2-carboxylate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of Methyl 3-chloro-6-methoxypyridine-2-carboxylate depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites. The molecular targets and pathways involved vary based on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Methyl 3-chloro-6-methoxypyridine-2-carboxylate can be compared with other pyridine derivatives such as:

    Methyl 6-chloropyridine-2-carboxylate: Similar structure but lacks the methoxy group at the 6-position.

    Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate: Contains a thieno ring instead of a pyridine ring.

    2-Chloro-6-methoxypyridine: Lacks the carboxylate ester group at the 2-position

Properties

IUPAC Name

methyl 3-chloro-6-methoxypyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-12-6-4-3-5(9)7(10-6)8(11)13-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYHECRMLVOHHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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